6-methyl-1H-benzo[d]imidazole-5-carbonitrile
Overview
Description
6-methyl-1H-benzo[d]imidazole-5-carbonitrile is a heterocyclic aromatic compound with the molecular formula C9H7N3 It is a derivative of benzimidazole, characterized by the presence of a methyl group at the 6th position and a cyano group at the 5th position
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include 6-methyl-1h-benzo[d]imidazole-5-carbonitrile, have a broad range of biological activities . They are known to interact with various biological targets, leading to their diverse therapeutic applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known that the polar nature of the imidazole ring can improve the pharmacokinetic parameters of imidazole-containing compounds, helping to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
6-methyl-1H-benzo[d]imidazole-5-carbonitrile plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . Additionally, this compound can bind to specific proteins, influencing their activity and stability. For example, it has been reported to interact with heat shock proteins, which are involved in protein folding and protection against stress . These interactions highlight the compound’s potential as a modulator of biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound has been shown to affect the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth . These cellular effects underscore the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are crucial for understanding the compound’s biochemical and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. For example, prolonged exposure to this compound has been associated with alterations in cellular metabolism and gene expression profiles . These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing metabolic activity and reducing inflammation . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage effects highlight the importance of careful dose optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One key enzyme involved in its metabolism is cytochrome P450, which catalyzes the oxidation of the compound, leading to the formation of metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within cells . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in drug efflux and distribution . Additionally, binding proteins such as albumin can facilitate its distribution within the bloodstream, affecting its bioavailability and therapeutic efficacy. These transport and distribution mechanisms are critical for understanding the compound’s pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile typically involves the following steps:
Oxidation: The starting material, benzoic acid, is oxidized to benzoic anhydride using an oxidizing agent.
Condensation: The benzoic anhydride undergoes a condensation reaction with imidazole to form benzimidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-1H-benzo[d]imidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of 6-methyl-1H-benzo[d]imidazole-5-amine.
Substitution: Formation of various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
6-methyl-1H-benzo[d]imidazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: Employed as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole-5-carbonitrile: Lacks the methyl group at the 6th position.
2-methyl-1H-benzo[d]imidazole-5-carbonitrile: Methyl group is at the 2nd position instead of the 6th.
7-(phenylmethoxy)-2-methyl-1H-benzo[d]imidazole-5-carbonitrile: Contains additional substituents
Properties
IUPAC Name |
6-methyl-1H-benzimidazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-3,5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKBPDVAUAQRII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C#N)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669041 | |
Record name | 6-Methyl-1H-benzimidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952511-47-6 | |
Record name | 6-Methyl-1H-benzimidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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